molecular formula C20H19N3O3 B1242621 kealiinine A

kealiinine A

Cat. No.: B1242621
M. Wt: 349.4 g/mol
InChI Key: LWHVSHIPEZJGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

kealiinine A is a natural product found in Leucetta chagosensis with data available.

Scientific Research Applications

Antifungal and Antiviral Properties

Kealiinine A, an imidazole alkaloid identified in the sponge Leucetta chagosensis, has demonstrated significant biological activities. One study found that this compound exhibited notable activity in the brine shrimp assay, suggesting its potential as a bioactive compound (Hassan et al., 2004). Further research on derivatives of this compound, particularly kealiinine B, revealed promising antiviral and antiphytopathogenic fungus activities. These findings highlight the potential of this compound derivatives as new lead compounds for developing novel antiviral agents and fungicides (Li et al., 2018).

Synthesis and Structural Studies

The synthesis of kealiinines A-C has been achieved through various chemical processes, contributing to the understanding of their structural properties and potential applications. A study by Das et al. (2012) accomplished the total synthesis of kealiinines A-C using a Friedel-Crafts-dehydration sequence, which provides a foundation for further exploration of these compounds in scientific research (Das et al., 2012). Additionally, methods like palladium-catalyzed C-H functionalizations have been developed for synthesizing kealiinine C and its analogues, offering efficient routes for producing these alkaloids and facilitating further studies (Saha et al., 2018).

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-amino-6-methoxy-9-(4-methoxyphenyl)-3-methylbenzo[f]benzimidazol-7-ol

InChI

InChI=1S/C20H19N3O3/c1-23-15-8-12-9-17(26-3)16(24)10-14(12)18(19(15)22-20(23)21)11-4-6-13(25-2)7-5-11/h4-10,24H,1-3H3,(H2,21,22)

InChI Key

LWHVSHIPEZJGGL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C3C=C(C(=CC3=C2)OC)O)C4=CC=C(C=C4)OC)N=C1N

Synonyms

kealiinine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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